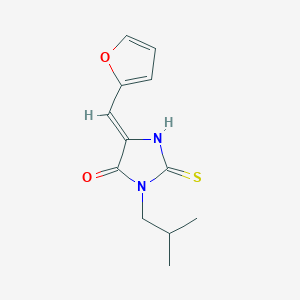
5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione, also known as CHMT or CHMTD, is a thiazolidinedione derivative. This compound has gained attention due to its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione works by activating peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism. 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. One study found that 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione can increase insulin sensitivity and decrease blood glucose levels in diabetic mice. Another study found that 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione can decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in rats. 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been shown to have low toxicity. However, 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione.
Direcciones Futuras
There are several future directions for research on 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione. One area of interest is the potential use of 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione in treating metabolic disorders such as diabetes and obesity. Another area of interest is the potential use of 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione in treating inflammatory diseases such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione and its potential use in other scientific research applications.
In conclusion, 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained attention for its potential use in various scientific research applications. The synthesis method involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methoxypropylamine. 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been studied for its anti-inflammatory and anti-tumor effects, as well as its potential use in treating metabolic disorders. The mechanism of action of 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work by activating PPARγ and inhibiting NF-κB. 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has several advantages and limitations for lab experiments, and there are several future directions for research on 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione.
Métodos De Síntesis
The synthesis of 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methoxypropylamine to form 5-(3-chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)thiazolidine-2,4-dione. This intermediate is then oxidized to form 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One study found that 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Another study found that 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has anti-tumor effects by inducing apoptosis in cancer cells. 5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione has also been studied for its potential use in treating diabetes and metabolic disorders.
Propiedades
Nombre del producto |
5-(3-Chloro-4-hydroxybenzylidene)-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C14H14ClNO4S |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H14ClNO4S/c1-20-6-2-5-16-13(18)12(21-14(16)19)8-9-3-4-11(17)10(15)7-9/h3-4,7-8,17H,2,5-6H2,1H3/b12-8+ |
Clave InChI |
IXDDQZCNHBCVQL-XYOKQWHBSA-N |
SMILES isomérico |
COCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/SC1=O |
SMILES |
COCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O |
SMILES canónico |
COCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305622.png)
![N-(2,6-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305624.png)
![N-(3,5-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305625.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305626.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B305627.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
